3,3'-[Sulfanediylbis(methylene)]dipyridine
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Overview
Description
3,3’-[Sulfanediylbis(methylene)]dipyridine is an organic compound with the molecular formula C12H12N2S It is a dipyridine derivative where two pyridine rings are connected by a sulfanediylbis(methylene) linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Sulfanediylbis(methylene)]dipyridine typically involves the reaction of pyridine derivatives with sulfanediylbis(methylene) reagents. One common method is the condensation reaction between 3-pyridylmethanol and sulfanediylbis(methylene) chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of 3,3’-[Sulfanediylbis(methylene)]dipyridine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3’-[Sulfanediylbis(methylene)]dipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings or the sulfanediylbis(methylene) linker.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
3,3’-[Sulfanediylbis(methylene)]dipyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3,3’-[Sulfanediylbis(methylene)]dipyridine depends on its application. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyridine rings. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-[Sulfanediylbis(4,1-phenylenesulfanediylmethylene)]dipyridine
- 3,3’-[Sulfanediylbis(methylene)]dinonan-2-ol
- 3,3’-[Sulfanediylbis(methylene)]bis(N,N-dimethylbenzenesulfonamide)
Uniqueness
3,3’-[Sulfanediylbis(methylene)]dipyridine is unique due to its specific structure, which allows it to act as a versatile ligand in coordination chemistry and exhibit diverse biological activities. Its sulfanediylbis(methylene) linker provides additional sites for chemical modification, enhancing its utility in various applications.
Properties
CAS No. |
501909-96-2 |
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Molecular Formula |
C12H12N2S |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
3-(pyridin-3-ylmethylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C12H12N2S/c1-3-11(7-13-5-1)9-15-10-12-4-2-6-14-8-12/h1-8H,9-10H2 |
InChI Key |
GJALCXPTTLPACA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CSCC2=CN=CC=C2 |
Origin of Product |
United States |
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